3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
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Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a chemical compound with the CAS Number: 1240529-14-9 . It has a molecular weight of 201.27 . It’s a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .
Synthesis Analysis
An efficient two-step multigram synthesis of the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is described . The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .Molecular Structure Analysis
The IUPAC name of the compound is 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . The InChI code for the compound is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .Chemical Reactions Analysis
The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .Physical and Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 201.27 .Scientific Research Applications
Building Block for Medicinal Chemistry
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has been identified as a promising building block for medicinal chemistry. An efficient synthesis process of this compound has been established, and its potential for further selective derivatization of the cyclobutane ring to produce novel conformationally restricted piperidine derivatives has been highlighted. This positions the compound as a versatile precursor in drug design, providing a pathway to a range of structurally intricate molecules (Denisenko et al., 2010).
Precursor for β-Lactam Compounds
The compound also serves as a precursor in the synthesis of various β-lactam compounds. For instance, it has been used to transform cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into 3-hydroxy-beta-lactams and further into cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones, leading to the synthesis of cis-3-aminotetrahydrofuran-2-carboxylates. This process signifies the compound's role in the innovative transformation of cis-azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates via bicychc beta-lactams, expanding its utility in the realm of synthetic chemistry and drug design (Leemans et al., 2010).
Synthesis of Tetrahydrofuran-Fused β-Lactams
The compound is instrumental in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their subsequent conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This underscores the compound's relevance in facilitating the creation of complex molecular structures that are significant in medicinal chemistry and drug development (Mollet et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYLDZPTTKAKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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